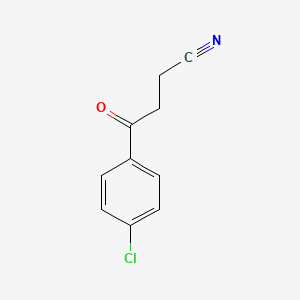

4-(4-Chlorophenyl)-4-oxobutanenitrile

Description

Historical Context and Significance of β-Ketonitriles in Organic Chemistry

β-Ketonitriles are organic compounds characterized by a ketone group at the β-position relative to a nitrile group. Their history in organic chemistry is marked by their utility as highly versatile intermediates. beilstein-journals.orgnih.gov Early research, dating back several decades, recognized the value of these compounds in the acylation of nitrile anions with esters. beilstein-journals.orgnih.gov These initial methods often employed bases such as sodium methoxide, sodium ethoxide, and sodium amide. beilstein-journals.orgnih.gov

The significance of β-ketonitriles lies in their ability to participate in a variety of chemical transformations, leading to the formation of diverse molecular architectures. They are particularly renowned as precursors for the synthesis of heteroaromatic compounds, which are foundational to many pharmaceuticals. beilstein-journals.orgnih.gov The dual reactivity of the ketone and nitrile functionalities allows for the construction of various cyclic systems, including pyridines, pyrimidines, and pyrazoles. nih.gov A review of research articles published between 2014 and 2023 highlights the extensive use of β-ketonitriles in generating cyclic hydrocarbons, aromatic compounds, heterocycles, spirocycles, and fused heterocycles. nih.gov These structures serve as valuable scaffolds for biologically active molecules, including those with anticancer, anti-inflammatory, and antimalarial properties. nih.gov

Overview of the Research Landscape for 4-(4-Chlorophenyl)-4-oxobutanenitrile and Related Compounds

The research landscape for this compound is primarily centered on its role as a key intermediate in the synthesis of more complex molecules with potential biological activities. The presence of the 4-chlorophenyl group often imparts specific electronic properties and can be a key feature in the biological activity of the final products.

Detailed research has been conducted on the synthesis of various derivatives of this compound. For instance, it serves as a starting material for the creation of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles. These derivatives have been investigated for their potential as antiviral and anticancer agents.

Furthermore, the reactivity of the butanenitrile backbone is a subject of study. For example, research into the oxidative cyclization of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles provides insights into the chemical transformations possible for this class of compounds. This particular reaction leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles, demonstrating the utility of the ketonitrile scaffold in constructing complex heterocyclic systems.

The versatility of this compound extends to its use in the synthesis of various heterocyclic compounds. It is a valuable precursor for creating substituted pyridines and pyrimidines, which are core structures in many biologically active compounds. nih.govbu.edu.eg For example, derivatives of nicotinonitrile, a substituted pyridine, have been synthesized and screened for their antitumor and antimicrobial activities. nih.gov The synthesis of these complex molecules often relies on the foundational structure provided by this compound.

Research has also explored the antimicrobial and antifungal properties of compounds derived from structures related to this compound. For example, thiazolidinone derivatives incorporating a 4-chlorophenyl group have shown promising antifungal activity. researchgate.net Similarly, other heterocyclic compounds containing the 4-chlorophenyl moiety have been synthesized and tested for their antimicrobial effects against various bacterial strains. mdpi.com

Below is an interactive data table summarizing the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | nih.gov |

| Molecular Weight | 193.63 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 40394-87-4 | nih.gov |

| Appearance | Solid | |

| InChI | InChI=1S/C10H8ClNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2 | |

| InChIKey | UJXMMEVNYHPAPU-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC=C1C(=O)CCC#N)Cl | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXMMEVNYHPAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343089 | |

| Record name | 4-(4-Chlorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40394-87-4 | |

| Record name | 4-(4-Chlorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-4-oxobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Chlorophenyl 4 Oxobutanenitrile and Analogues

Direct Synthesis Approaches for the 4-(4-Chlorophenyl)-4-oxobutanenitrile Core

Direct synthesis of the this compound structure has been documented in chemical literature. chemsynthesis.com One common and established method for creating related aryl-ketone structures is the Friedel-Crafts acylation. evitachem.com This electrophilic aromatic substitution reaction can be adapted to produce the desired scaffold. For instance, a typical approach might involve the acylation of chlorobenzene (B131634). While specific multi-step reactions lead to more complex derivatives, the fundamental framework is often established through such classic reactions. evitachem.com

Synthesis of Related 4-Aryl-4-oxobutanenitrile Scaffolds

The synthesis of analogues of this compound often employs versatile and widely used organic reactions that allow for the construction of the key β-ketonitrile feature.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgewadirect.com This reaction is central to the synthesis of the 1,5-dioxygenated pattern found in 4-aryl-4-oxobutanenitrile. wikipedia.org In this context, nucleophiles (Michael donors) such as β-keto nitriles, β-keto esters, and malonic esters can be used. libretexts.org The versatility of the Michael addition allows for the diastereoselective and enantioselective formation of C-C bonds, making it a key strategy in asymmetric synthesis. wikipedia.org For example, asymmetric Michael additions have been successfully used to synthesize stereochemically complex products from simple starting materials. nih.gov

Oxidative cyclization represents another synthetic route toward derivatives of butanenitrile. Research has shown that 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can undergo a base-assisted cyclization accompanied by oxidation. acs.org This process, which can utilize dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of potassium hydroxide (B78521) (KOH), leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgnih.gov Mechanistic studies suggest the reaction begins with the deprotonation of the α-carbon-hydrogen bond in the ketone to form an enolate, which then initiates the cyclization cascade. nih.gov This methodology has been explored to create antimycobacterial pyridazino[4,3-b]indoles in a one-pot sequence. nih.gov

Both base-catalyzed and transition metal-mediated reactions are frequently employed to construct the 4-aryl-4-oxobutanenitrile scaffold.

Strong bases like potassium tert-butoxide (KOt-Bu) can be used to facilitate the acylation of the acetonitrile (B52724) anion with esters or lactones in ethereal solvents to produce β-ketonitriles. nih.gov The addition of catalytic amounts of isopropanol (B130326) or a crown ether like 18-crown-6 (B118740) has been found to be necessary in some cases to facilitate the reaction and minimize the formation of side products under ambient conditions. nih.gov

Transition-metal-mediated reactions have significantly expanded the scope of organic synthesis. nih.gov Palladium-catalyzed reactions, for example, are used for the α-arylation of carbonyl compounds, providing a convenient method to prepare 4-aryl substituted derivatives. rti.org A notable synthesis of a 4-aryl-4-oxobutanenitrile analogue involves the reaction of an aromatic aldehyde with a phosphorylated Michael acceptor, catalyzed by 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide in the presence of triethylamine. mdpi.com This method has been used to produce compounds like dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate in good yields. mdpi.com Other transition metals, including erbium and copper, have also been used in cascade reactions to synthesize related 4-aryl structures. nih.govresearchgate.net

| Compound Name | Aryl Group | Yield (%) |

| Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate | 4-chlorophenyl | 76 |

This table presents the reported yield for a specific analogue synthesized via a thiazolium bromide-catalyzed reaction. mdpi.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of these synthetic reactions is crucial for optimizing conditions and expanding their applicability.

The mechanism of the Michael reaction is well-established and proceeds through a series of defined steps. wikipedia.orgbyjus.com It is a thermodynamically favorable process as the C-C single bond formed is typically stronger than the C=C double bond in the starting material. libretexts.org

The process begins with the deprotonation of a Michael donor by a base. byjus.com In the context of β-ketonitrile synthesis, the α-hydrogen of a nitrile-containing compound is abstracted, creating a resonance-stabilized carbanion, or enolate. wikipedia.orgbyjus.com This nucleophilic enolate then attacks the electrophilic β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor) in a conjugate addition. libretexts.org This step forms a new carbon-carbon bond and generates another enolate intermediate. wikipedia.org The final step involves the protonation of this enolate by a proton source, such as the protonated base or the solvent, to yield the final Michael adduct. byjus.com This sequence efficiently creates the 1,5-dicarbonyl system or related structures characteristic of these compounds. byjus.com

Characterization of Catalytic Cycles in Butanenitrile Synthesis

Catalytic cycles in the synthesis of nitriles are designed to activate substrates and facilitate bond formation under mild conditions, often with high selectivity. rug.nl The activation of the C≡N triple bond or the formation of carbanions alpha to the nitrile group are common strategies. rug.nl

The characterization of these cycles involves identifying the active catalyst, intermediates, and transition states. For instance, in the synthesis of butanenitrile analogues like dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate, a thiazolium salt is used as a precatalyst. mdpi.com The catalytic cycle, as proposed by Breslow for similar reactions, involves the following key stages mdpi.com:

Catalyst Formation : The cycle begins with the deprotonation of the thiazolium salt precatalyst to form the active N-heterocyclic carbene (NHC) catalyst. mdpi.com

Intermediate Formation : The NHC catalyst adds to an aldehyde (e.g., 4-chlorobenzaldehyde) to form a key intermediate known as the Breslow intermediate. mdpi.com

Nucleophilic Attack : This intermediate then acts as a nucleophile, attacking an activated alkene such as an acrylonitrile (B1666552) derivative.

Product Formation and Catalyst Regeneration : Following the addition, the resulting intermediate undergoes proton exchange and releases the final product, regenerating the active NHC catalyst to continue the cycle. mdpi.com

Another relevant area is the catalytic hydration of nitriles, where the mechanism has been studied in detail. In one such study using a choline (B1196258) hydroxide (ChOH) catalyst, the cycle is initiated by the activation of the nitrile bond through hydrogen bonding with the catalyst. researchgate.net The energetics of intermediates and transition states are calculated to map the reaction pathway. researchgate.net Techniques like Quantum Theory of Atoms in Molecules (QTAIM) are employed to confirm the presence and nature of non-covalent interactions, such as hydrogen bonds, which are critical for the catalytic activity. researchgate.net The electron density at the bond critical point (BCP) between the catalyst and substrate provides evidence for the strength of this interaction. researchgate.net

Metal pincer complexes also serve as effective catalysts for various reactions involving nitriles. rug.nl These catalysts can activate aliphatic nitriles by making the α-proton more acidic, which allows for deprotonation and subsequent carbon-carbon bond-forming reactions. rug.nl The mechanism often involves the formation of a metalated enamine intermediate, which is a potent nucleophile. rug.nl

Table 1: Key Stages in a Representative Thiazolium-Catalyzed Synthesis of a Butanenitrile Analogue This table is based on the mechanistic description for the synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. mdpi.com

| Stage | Description | Key Species Involved |

| 1. Catalyst Formation | Deprotonation of the thiazolium salt precatalyst. | Thiazolium salt, Base |

| 2. Intermediate I Formation | The active catalyst (an N-heterocyclic carbene) adds to an aldehyde. | Aldehyde, Catalyst |

| 3. Intermediate II Formation | Nucleophilic attack of Intermediate I on an activated alkene. | Intermediate I, Acrylonitrile derivative |

| 4. Product Release | Proton exchange and release of the final butanenitrile product. | Intermediate II |

| 5. Catalyst Regeneration | The catalyst is regenerated and can enter a new cycle. | Active Catalyst |

Reaction Pathway Analysis in Multicomponent Systems

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a complex product that incorporates substantial parts of all starting materials. nih.govnih.gov This approach is valued for its atom economy, time efficiency, and ability to rapidly generate molecular diversity. nih.govuniba.it

The synthesis of butanenitrile analogues can be achieved through MCRs. A notable example is the three-component reaction to produce 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles. mdpi.com This reaction involves an aromatic aldehyde, a dialkyl phosphonate (B1237965), and an acrylonitrile derivative, catalyzed by a thiazolium salt. The reaction pathway combines elements of a Stetter reaction and a phospha-Michael addition. The aldehyde first reacts with the catalyst, and the resulting intermediate then undergoes a conjugate addition to the acrylonitrile derivative, followed by reaction with the phosphonate to yield the functionalized butanenitrile product. mdpi.com

Another relevant reaction pathway involves the conjugate addition of a cyanide source to an α,β-unsaturated ketone (a chalcone). The synthesis of 4-(2-aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile, an analogue of the target compound, utilizes this strategy. acs.org The reaction proceeds by reacting a 4-bromo-2′-aminochalcone with potassium cyanide (KCN) in a mixture of dimethyl sulfoxide (DMSO) and water. acs.org This represents a key step that could be integrated into a multicomponent setup.

While classic MCRs like the Ugi and Passerini reactions typically produce α-acylaminoamides or α-acyloxyamides respectively, their principles of generating complexity from simple precursors are fundamental. nih.govuniba.it The Ugi four-component reaction (U-4CR), for instance, involves a cascade of reactions starting with the condensation of an amine and a carbonyl compound to form an imine, which then reacts with an isocyanide and a carboxylic acid. nih.gov The development of novel MCRs often builds upon the mechanistic understanding of these foundational reactions to create new products, such as complex nitriles.

Table 2: Example of a Multicomponent Reaction for a Butanenitrile Analogue This table is based on the synthesis of Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate. mdpi.com

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| 4-Chlorobenzaldehyde (B46862) | Acrylonitrile | Dimethyl phosphonate | Thiazolium Salt | Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate |

Derivatization Strategies and Analogue Synthesis of 4 4 Chlorophenyl 4 Oxobutanenitrile

Synthesis of Phosphorylated 4-Aryl-4-oxobutanenitrile Derivatives

A significant strategy for derivatizing the butanenitrile backbone involves the introduction of a phosphonate (B1237965) group, leading to the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile derivatives. mdpi.com This class of compounds is synthesized through a modern application of the Stetter reaction, which facilitates the formation of a new carbon-carbon bond. mdpi.com

The core of this synthetic approach is the reaction between an aromatic aldehyde and a phosphorylated Michael acceptor. mdpi.com Specifically, a substituted aromatic aldehyde, such as 4-chlorobenzaldehyde (B46862), is reacted with a 2-dialkylphosphonomethylpropenenitrile. mdpi.com This reaction is a conjugate addition process catalyzed by a thiazolium salt, such as 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, in the presence of a base like triethylamine. mdpi.com

The mechanism begins with the deprotonation of the thiazolium salt to form a nucleophilic carbene, often referred to as a Breslow intermediate after it adds to the aldehyde. mdpi.com This intermediate then undergoes a 1,4-addition (a Michael addition) to the phosphorylated acceptor. mdpi.com The final step involves the elimination of the catalyst, which can then enter a new catalytic cycle, yielding the desired 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile product in good yields. mdpi.com The formation of the carbonyl group at the C4 position is confirmed by spectroscopic methods, such as ¹³C-NMR, which shows a characteristic signal around 198 ppm. mdpi.com

Structural diversity within this class of derivatives is readily achieved by altering the components of the reaction. The nature of the phosphonate group itself can be varied by using different starting materials for the synthesis of the phosphorylated Michael acceptor. For instance, employing dimethyl phosphite (B83602) or diethyl phosphite will result in dimethylphosphonate or diethylphosphonate derivatives, respectively. mdpi.com

Furthermore, a wide range of analogues can be synthesized by simply changing the aromatic aldehyde used in the reaction. While the parent compound of interest uses 4-chlorobenzaldehyde, other substituted benzaldehydes can be employed to introduce different functionalities onto the aromatic ring. mdpi.com This flexibility allows for the creation of a library of compounds with systematic variations.

Table 1: Synthesis of Phosphorylated 4-Aryl-4-oxobutanenitrile Derivatives

| Aromatic Aldehyde | Phosphonate Moiety | Resulting Compound Name | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Dimethylphosphonate | Dimethyl (2-cyano-4-oxo-4-phenylbutyl)phosphonate | 72 |

| 4-Chlorobenzaldehyde | Dimethylphosphonate | Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate | 76 |

| 4-Methylbenzaldehyde | Dimethylphosphonate | Dimethyl (2-cyano-4-(p-tolyl)-4-oxobutyl)phosphonate | 75 |

| 4-Methoxybenzaldehyde | Diethylphosphonate | Diethyl (2-cyano-4-(4-methoxyphenyl)-4-oxobutyl)phosphonate | 78 |

Data sourced from a study on the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. mdpi.com

Introduction of Halogenated Substituents on the Aromatic Ring

The introduction of different halogenated substituents on the aromatic ring of the 4-aryl-4-oxobutanenitrile scaffold is most straightforwardly accomplished during the primary synthesis. mdpi.com By selecting an aromatic aldehyde bearing the desired halogen at a specific position, the corresponding derivative can be prepared. mdpi.comnih.gov

Modification of the Nitrile and Carbonyl Functional Groups

The nitrile and carbonyl groups are key functional handles for the derivatization of 4-(4-chlorophenyl)-4-oxobutanenitrile, offering pathways to a wide array of different chemical structures through well-established organic transformations.

The carbonyl group (C=O) is characterized by a polarized double bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is the basis for numerous derivatization strategies. byjus.commasterorganicchemistry.com The general mechanism involves the nucleophile attacking the carbonyl carbon, which breaks the pi bond and pushes electrons onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield the final product. byjus.com

Several classes of nucleophiles can be used:

Organometallic Reagents: Reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds are powerful nucleophiles that can add to the carbonyl carbon. This reaction would convert the ketone in this compound into a tertiary alcohol, introducing a new alkyl or aryl group. ksu.edu.sa

Cyanide Addition: The addition of hydrogen cyanide (HCN) in the presence of a base catalyst can form a cyanohydrin. byjus.comlibretexts.org This adds both a hydroxyl group and another nitrile group to the original carbonyl carbon.

Amine Derivatives: Primary amines can react with the carbonyl group to form an imine (a compound containing a carbon-nitrogen double bond), a transformation that proceeds through an initial nucleophilic addition followed by dehydration. byjus.com

The reactivity of the carbonyl can be influenced by catalysts. Acid catalysts, for instance, can protonate the carbonyl oxygen, making the carbon even more electrophilic and thus more reactive towards weaker nucleophiles. byjus.comksu.edu.sa

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other moieties, providing another route for creating analogues. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis typically yields a primary amide (-CONH₂), while complete hydrolysis leads to a carboxylic acid (-COOH). rsc.org This would transform this compound into its corresponding amide or carboxylic acid derivative, significantly altering its chemical properties.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. This conversion introduces a basic amino group into the molecule. researchgate.net

Cycloaddition and Heterocycle Formation: The nitrile functionality can participate in cycloaddition reactions or serve as a precursor for the synthesis of nitrogen-containing heterocyclic rings, such as tetrazoles or oxadiazoles, under appropriate conditions. researchgate.netbeilstein-journals.org

These transformations of the nitrile and carbonyl groups underscore the synthetic potential of the this compound scaffold for generating a broad spectrum of structurally diverse chemical entities.

Regioselective and Stereoselective Synthetic Approaches for Analogues

The development of analogues of this compound with specific substitutions and three-dimensional arrangements is crucial for exploring their chemical space and potential applications. Regioselective and stereoselective synthetic strategies allow for the precise introduction of functional groups at desired positions and the control of chirality, leading to the creation of structurally diverse and complex molecules. These approaches are broadly categorized into methods that achieve regiocontrol on the butanenitrile backbone and those that introduce stereocenters in a controlled manner.

Regioselective Functionalization

Regioselectivity in the synthesis of this compound analogues primarily involves the selective functionalization of the carbon atoms at the C2 or C3 positions of the butanenitrile chain. The presence of the ketone and nitrile groups activates the adjacent methylene (B1212753) and methine protons, providing opportunities for targeted reactions.

One notable example is the regioselective synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles. In a study, the condensation of aromatic aldehydes with 2-dialkylphosphonomethylpropenenitrile is catalyzed by 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide in the presence of triethylamine. nih.gov This method allows for the introduction of a phosphonate group at the C2 position. For instance, the reaction of 4-chlorobenzaldehyde with dimethyl (2-cyanoallyl)phosphonate yields dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate with a good yield of 76%. nih.gov The reaction proceeds regioselectively, with the aryl group from the aldehyde adding to the C4 position and the phosphonate group residing at the C2 position.

| Aryl Group (Ar) | Dialkylphosphonate Group | Product | Yield (%) |

|---|---|---|---|

| Phenyl | Dimethyl | Dimethyl (2-cyano-4-oxo-4-phenylbutyl)phosphonate | 79 |

| 4-Chlorophenyl | Dimethyl | Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate | 76 |

| 4-Methoxyphenyl | Dimethyl | Dimethyl (2-cyano-4-(4-methoxyphenyl)-4-oxobutyl)phosphonate | 77 |

| 4-Chlorophenyl | Diethyl | Diethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate | 73 |

| 4-Chlorophenyl | Methyl phenyl | Methyl phenyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate | 68 |

Another strategy for creating complex, regioselectively substituted analogues involves multi-component reactions to build heterocyclic systems. For example, a three-component reaction of an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile (B47326), catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), yields 6-amino-4-aryl-1-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. nih.gov This reaction assembles a complex heterocyclic scaffold in a single, efficient step, with the substituents arranged in a highly specific manner. nih.gov

Stereoselective Synthetic Approaches

Stereoselective methods are employed to control the configuration of chiral centers in the analogues of this compound. This is particularly important as the biological activity of chiral molecules often depends on their specific stereochemistry.

Enzymatic Asymmetric Reduction:

A powerful stereoselective approach involves the asymmetric reduction of the ketone group at C4 to produce a chiral hydroxyl group. The use of biocatalysts, such as carbonyl reductases, can achieve high levels of enantioselectivity. For instance, the asymmetric reduction of various aromatic β-ketonitriles has been successfully carried out using a recombinant carbonyl reductase from Candida magnoliae (CMCR). acs.org This enzymatic reduction typically yields the corresponding (R)-β-hydroxy nitriles with excellent enantiomeric excess (ee). acs.org This method avoids competing side reactions that can occur with whole-cell biocatalysts. acs.org

| Substrate (β-Ketonitrile) | Product ((R)-β-Hydroxy Nitrile) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 3-Oxo-3-phenylpropanenitrile | (R)-3-Hydroxy-3-phenylpropanenitrile | 98 | >99 |

| 3-(4-Fluorophenyl)-3-oxopropanenitrile | (R)-3-(4-Fluorophenyl)-3-hydroxypropanenitrile | 99 | >99 |

| 3-(4-Bromophenyl)-3-oxopropanenitrile | (R)-3-(4-Bromophenyl)-3-hydroxypropanenitrile | 96 | >99 |

Organocatalyzed Asymmetric Reactions:

Organocatalysis offers another avenue for the stereoselective synthesis of analogues. Chiral organocatalysts can facilitate enantioselective additions to the butanenitrile framework. For example, the asymmetric sulfa-Michael addition of thiols to α,β-unsaturated ketones (chalcones), which are structurally related to the precursors of some 4-oxobutanenitrile (B1583811) analogues, has been achieved with high enantioselectivity using a bifunctional quinine-derived sulfonamide organocatalyst. nih.govmetu.edu.tr This type of reaction can be envisioned for the enantioselective introduction of a substituent at the C2 position of the butanenitrile chain.

Furthermore, complex heterocyclic analogues can be synthesized with high stereocontrol using intramolecular reactions. An intramolecular vinylogous Rauhut-Currier reaction of para-quinone methides, catalyzed by a chiral amine-phosphine, has been used to construct functionalized 4-aryl-3,4-dihydrocoumarins and 4-aryl-3,4-dihydroquinolin-2-ones in high yields and enantioselectivities. nih.gov This demonstrates the potential for developing intramolecular strategies to create chiral cyclic analogues derived from the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of 4 4 Chlorophenyl 4 Oxobutanenitrile

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides critical information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared Spectroscopic Analysis of Functional Groups (C=O, C≡N, P=O)

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic stretching vibrations of key functional groups within the molecule. For a phosphorylated derivative, Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate, specific absorption bands confirm the presence of the carbonyl (C=O), nitrile (C≡N), and phosphoryl (P=O) groups. mdpi.com

The strong absorption band corresponding to the carbonyl group (C=O) stretch is observed at approximately 1675 cm⁻¹. mdpi.com The nitrile group (C≡N) presents a sharp, medium-intensity band in the characteristic region of 2246 cm⁻¹. mdpi.com For the phosphorylated derivative, the phosphoryl group (P=O) stretch is identified at 1255 cm⁻¹. mdpi.com These values are consistent with the expected frequencies for these functional groups in such a chemical environment.

| Functional Group | IR Absorption (cm⁻¹) | Derivative |

| Carbonyl (C=O) | 1675 | Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate |

| Nitrile (C≡N) | 2246 | Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate |

| Phosphoryl (P=O) | 1255 | Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate |

Raman Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for mapping the carbon-hydrogen framework of a molecule and for probing the environment of specific nuclei like phosphorus.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the 4-chlorophenyl group typically appear as a set of two doublets due to the para-substitution pattern.

For the parent compound, reported data shows signals at δ = 7.90 (d, J = 10.5 Hz, 1H), 7.48 (d, J = 10.5 Hz, 1H), and 3.36 (t, J = 9.0 Hz, 2H). rsc.org However, more detailed analysis is available for the phosphorylated derivative, Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate. mdpi.com The aromatic protons on the chlorophenyl ring appear as two distinct doublets at approximately 7.90 ppm and 7.50 ppm. mdpi.com The aliphatic protons show more complex signals, with the methylene (B1212753) group adjacent to the carbonyl appearing as a multiplet at 3.21 ppm and the phosphonate-bearing methine and methylene protons resonating at 3.75 ppm and 2.41 ppm, respectively. mdpi.com

| Proton Environment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Derivative |

| Ar-H | 7.90 | d | Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate |

| Ar-H | 7.50 | d | Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate |

| >CH- | 3.75 | m | Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate |

| -O-CH₃ | 3.72 | d | Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate |

| -CH₂-C=O | 3.21 | m | Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate |

| -CH₂-P | 2.41 | md | Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum of 4-(4-Chlorophenyl)-4-oxobutanenitrile is expected to show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) is typically observed far downfield. For a related phosphorylated derivative, this signal appears at approximately 198 ppm. mdpi.com The nitrile carbon (C≡N) resonates around 119.2 ppm, while the carbons of the aromatic ring appear in the 128-136 ppm range. rsc.org The aliphatic carbons (-CH₂-CH₂-) are found upfield. rsc.org

| Carbon Environment | Approximate ¹³C Chemical Shift (δ, ppm) |

| C=O | 195.3 - 198 |

| Ar-C (quaternary) | 135.6 |

| Ar-CH | 128.0 - 133.9 |

| C≡N | 119.2 |

| -CH₂-C=O | 34.2 |

| -CH₂-CN | 11.8 |

Note: Data is based on the non-chlorinated analogue and phosphorylated derivatives. mdpi.comrsc.org

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphorylated Derivatives

³¹P NMR is a specific technique used to characterize organophosphorus compounds. For the derivative Dimethyl (4-(4-chlorophenyl)-2-cyano-4-oxobutyl)phosphonate, a single resonance is observed in the ³¹P NMR spectrum. This signal appears at a chemical shift of δ = 31.85 ppm, which is characteristic for a phosphonate (B1237965) group in this chemical structure. mdpi.com This confirms the successful phosphorylation and provides a key identifying feature for this class of derivative.

Mass Spectrometric Analysis

Mass spectrometry is a cornerstone for determining the molecular weight and confirming the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition of a molecule. The theoretical monoisotopic mass of this compound (C₁₀H₈ClNO) is calculated to be 193.0294416 Da. nih.govuni.lu An experimental HRMS measurement yielding a mass value extremely close to this theoretical value (typically within 5 ppm error) provides strong evidence for the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Chemical Formula | Theoretical m/z |

| [M]⁺ | [C₁₀H₈ClNO]⁺ | 193.02888 |

| [M+H]⁺ | [C₁₀H₉ClNO]⁺ | 194.03671 |

| [M+Na]⁺ | [C₁₀H₈ClNNaO]⁺ | 216.01865 |

| [M+K]⁺ | [C₁₀H₈ClKNO]⁺ | 231.99259 |

| [M-H]⁻ | [C₁₀H₇ClNO]⁻ | 192.02215 |

Source: Data derived from PubChemLite predictions. uni.lu

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) undergoes fragmentation, creating a unique pattern that serves as a molecular fingerprint. The fragmentation of this compound is dominated by cleavage adjacent to the carbonyl group, a characteristic pathway for ketones. libretexts.orgchemguide.co.uk

The most significant fragmentation is the alpha-cleavage of the C-C bond between the carbonyl carbon (C-4) and the adjacent methylene carbon (C-3). This cleavage results in the formation of a stable 4-chlorobenzoyl cation. This fragment is observed as the base peak in the mass spectrum. nih.gov

Molecular Ion (M⁺): The peak corresponding to the intact molecule would appear at m/z 193. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an accompanying M+2 peak at m/z 195 with approximately one-third the intensity is expected. miamioh.edu

Base Peak (m/z 139): The most abundant fragment ion is the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺). This peak also exhibits an isotopic partner at m/z 141. nih.gov

Other Fragments: Loss of the entire chlorobenzoyl group can lead to a smaller fragment corresponding to the butanenitrile radical cation, though this is typically less favorable.

Table 3: Key Mass Fragments of this compound

| m/z | Proposed Fragment Structure | Notes |

| 193 / 195 | [C₁₀H₈³⁵ClNO]⁺ / [C₁₀H₈³⁷ClNO]⁺ | Molecular ion peak cluster |

| 139 / 141 | [C₇H₄³⁵ClO]⁺ / [C₇H₄³⁷ClO]⁺ | Base Peak; 4-chlorobenzoyl cation |

| 111 / 113 | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ | Loss of CO from the benzoyl cation |

| 54 | [C₃H₄N]⁺ | Butanenitrile fragment |

Source: Interpretation based on NIST GC-MS data and established fragmentation principles. nih.govlibretexts.org

X-ray Crystallography for Solid-State Structure Determination

To date, the specific crystal structure of this compound has not been reported in publicly available crystallographic databases. However, analysis of closely related analogues provides significant insight into its likely solid-state conformation.

The crystal structure of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile (CSD Refcode: XOPJIB) reveals key structural features that are likely conserved. nih.gov In this analogue, the molecule adopts a distinct V-shaped conformation, with a significant dihedral angle between the planes of the two aromatic rings. nih.gov It is probable that this compound also adopts a non-planar conformation in the solid state, driven by packing forces and the electronic nature of the carbonyl and nitrile groups. Obtaining single crystals of the title compound would be necessary for definitive structural determination.

Table 4: Crystal Data for the Analogue 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂ClNO |

| Molecular Weight | 269.72 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 31.247(13) |

| b (Å) | 9.1889(10) |

| c (Å) | 9.3719(12) |

| V (ų) | 2690.9(12) |

| Z | 8 |

Source: Data for a closely related analogue compound. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity verification of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. wisdomlib.org In a GC-MS analysis, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. Each separated component then enters the mass spectrometer, which serves as a highly specific detector.

This method is well-suited for:

Purity Assessment: A pure sample of this compound should yield a single, sharp peak at a characteristic retention time in the gas chromatogram. The presence of other peaks would indicate impurities.

Identity Confirmation: The mass spectrum obtained from the peak corresponding to the compound can be compared against a reference library, such as the NIST Mass Spectrometry Data Center, for positive identification. nih.gov The fragmentation pattern, particularly the base peak at m/z 139, provides definitive structural confirmation. nih.gov

Reaction Monitoring: GC-MS can be used to monitor the progress of the synthesis of this compound, tracking the consumption of reactants and the formation of the desired product. wisdomlib.org The analysis of nitrile-containing compounds by GC-MS is a well-established method. dss.go.th

Table 5: Summary of GC-MS Application for Analysis

| Parameter | Application Detail |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Purpose | Purity assessment, identity confirmation, reaction monitoring |

| Separation | Based on volatility and column interaction (retention time) |

| Detection | Mass Spectrometry (provides structural information) |

| Key Identifier | Mass spectrum with molecular ion (m/z 193) and base peak (m/z 139) |

| Reference Data | Available in NIST/Wiley mass spectral libraries nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of individual components within complex mixtures. In the context of synthesizing or analyzing reaction mixtures containing this compound, LC-MS is indispensable for monitoring reaction progress, identifying byproducts, and confirming the presence of the target compound.

A typical LC-MS analysis of a crude reaction mixture would involve a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a mass spectrometer. The separation is commonly achieved on a C18 column, which is well-suited for retaining and separating moderately polar organic molecules like this compound from other reaction components.

The mobile phase often consists of a gradient mixture of an aqueous component (such as water with a formic acid or ammonium (B1175870) formate (B1220265) modifier to improve ionization) and an organic solvent, typically acetonitrile (B52724) or methanol. nih.gov This gradient elution allows for the effective separation of compounds with a range of polarities. As the separated components elute from the chromatography column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically keeps the molecular ion intact. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the identification of this compound and other species in the mixture. mdpi.com

The mass spectrum for this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern with peaks separated by approximately 2 Da would be observed for all chlorine-containing ions, aiding in their identification. Predicted m/z values for various adducts of this compound are valuable for identifying the compound in a complex matrix. nih.gov

Table 1: Predicted LC-MS Adducts for this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 194.0367 |

| [M+Na]⁺ | 216.0186 |

| [M+NH₄]⁺ | 211.0632 |

| [M+K]⁺ | 231.9926 |

Data sourced from computational predictions. nih.gov

Preparative Column and Flash Chromatography for Compound Purification

Following a chemical synthesis, this compound must often be isolated from unreacted starting materials, reagents, and byproducts. Preparative column chromatography and flash chromatography are the most common and effective methods for this purification on a laboratory scale. mdpi.comwfu.edu These techniques operate on the principle of differential adsorption of the mixture's components to a stationary phase, with subsequent elution by a mobile phase.

For a compound of intermediate polarity like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a standard approach. mdpi.comacs.org The selection of an appropriate eluent system is critical for achieving good separation. Thin-layer chromatography (TLC) is typically used to screen various solvent systems and determine the optimal mobile phase composition.

Based on purification procedures for structurally similar compounds, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether is effective. mdpi.comacs.org For instance, the purification of related aryl oxobutanenitrile derivatives has been successfully accomplished using eluent systems like ethyl acetate/hexane (e.g., in a 1:2 or 1:4 ratio) or ether/petroleum ether (e.g., in a 20:80 ratio). mdpi.comacs.org

In a typical preparative column chromatography setup, a glass column is packed with silica gel, and the crude mixture is loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected sequentially. Flash chromatography is an expedited version of this process, where pressure (from a pump or inert gas) is used to force the solvent through the column more quickly, leading to faster separation times. wfu.edu The progress of the purification is monitored by analyzing the collected fractions, often by TLC or LC-MS, to identify those containing the pure desired product.

Table 2: Representative Purification Parameters for this compound Analogues

| Parameter | Description |

|---|---|

| Technique | Preparative Column Chromatography / Flash Chromatography |

| Stationary Phase | Silica Gel |

| Eluent System Example 1 | Ethyl Acetate / Hexane (e.g., 1:2 v/v) acs.org |

| Eluent System Example 2 | Diethyl Ether / Petroleum Ether (e.g., 20:80 v/v) mdpi.com |

| Typical Loading | Milligrams to several grams, depending on column size |

| Monitoring | Thin-Layer Chromatography (TLC), LC-MS |

These parameters are based on the purification of structurally related compounds and represent a likely starting point for the purification of this compound.

Computational Chemistry and Molecular Modeling of 4 4 Chlorophenyl 4 Oxobutanenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting molecular geometries and analyzing frontier molecular orbitals, which are crucial for understanding a molecule's reactivity and stability.

Prediction of Molecular Geometry and Conformational Analysis

The first step in computational analysis is typically the optimization of the molecule's three-dimensional geometry. For 4-(4-Chlorophenyl)-4-oxobutanenitrile, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to find the lowest energy conformation. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located.

Studies on structurally similar compounds, such as N-benzyl-4-(4-chlorophenyl)-2-oxobutanamide and various quinoline-3-carbonitrile dyes, demonstrate that DFT is highly effective in determining bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net The optimization process for this compound would reveal the spatial arrangement of the chlorophenyl ring relative to the oxobutanenitrile chain.

Conformational analysis, which explores the different spatial arrangements (conformers) of a molecule and their relative energies, is also a key application of DFT. nih.gov For a flexible molecule like this compound, rotation around single bonds can lead to various conformers. DFT calculations can map the potential energy surface to identify the most stable conformers and the energy barriers between them. nih.gov This information is critical as the biological activity of a molecule can be highly dependent on its preferred conformation.

Table 1: Representative DFT Functionals and Basis Sets for Molecular Geometry Optimization This table is illustrative of common methods used in DFT studies.

| Functional | Basis Set | Description |

| B3LYP | 6-311++G(d,p) | A widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The basis set is extensive, including diffuse and polarization functions for higher accuracy. researchgate.netresearchgate.net |

| CAM-B3LYP | 6-311++G(d,p) | A long-range corrected version of B3LYP, often better for describing charge-transfer excitations. researchgate.net |

| ωB97XD | 6-311++G(d,p) | A functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important. researchgate.netnih.gov |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org These orbitals are key to understanding chemical reactivity, as the HOMO acts as an electron donor and the LUMO acts as an electron acceptor. irjweb.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. aimspress.com

DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. For a related compound, 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, DFT calculations showed the HOMO-LUMO energy gap to be a key indicator of chemical stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO may be distributed across the carbonyl and nitrile groups, which are electron-withdrawing. The calculated HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. aimspress.com

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Structurally Related Compound Data based on DFT calculations for 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (CPC) using the B3LYP/6-311++G(d,p) method, illustrative for the target compound. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -6.65 |

| LUMO | -2.36 |

| Energy Gap (ΔE) | 4.29 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov It is a cornerstone of drug discovery, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

Assessment of Binding Affinities with Biological Receptors (e.g., SARS Coronavirus Main Proteinase, Human Progesterone (B1679170) Receptor)

The potential therapeutic applications of this compound can be explored by docking it into the active sites of various biological targets. Two such receptors of significant interest are the SARS-CoV-2 Main Protease (Mpro or 3CLpro) and the Human Progesterone Receptor (PR).

SARS-CoV-2 Main Proteinase (Mpro): Mpro is a crucial enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drugs. nih.govnih.gov Docking studies on Mpro involve placing this compound into its substrate-binding cleft and calculating a scoring function, often expressed as binding affinity or binding energy (in kcal/mol). A lower binding energy indicates a more favorable and stable interaction. Studies on other inhibitors have shown that binding affinities in the range of -6 to -9 kcal/mol are indicative of promising candidates. nih.govresearchgate.net

Human Progesterone Receptor (PR): The progesterone receptor is a key target in the treatment of certain types of breast cancer. nih.govnih.gov Molecular docking can predict how well this compound binds to the ligand-binding domain of PR. The binding affinity is compared to that of known ligands, such as progesterone itself or other synthetic modulators. mdpi.com Successful binding could suggest potential as an inhibitor or modulator of PR activity. For instance, studies on other potential PR inhibitors have reported binding affinities ranging from -9.6 to -10.5 kcal/mol. mdpi.comresearchgate.net

Identification of Key Interacting Residues in Protein Binding Sites

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for stabilizing the ligand-receptor complex.

Interactions with SARS-CoV-2 Mpro: The active site of Mpro is well-characterized and contains key residues that are crucial for binding. Docking studies with various inhibitors have identified residues such as His41, Gly143, Cys145, and Thr190 as important for interaction. nih.govnih.gov When docking this compound, it is anticipated that the chlorophenyl group could form hydrophobic or pi-pi interactions with residues like His41, while the carbonyl oxygen could act as a hydrogen bond acceptor with residues like Gly143 or Cys145.

Interactions with Human Progesterone Receptor: The ligand-binding pocket of the progesterone receptor is largely hydrophobic but contains specific residues capable of forming hydrogen bonds. Key interacting residues identified in various studies include Leu718, Gln725, Arg766, and Phe778. nih.govresearchgate.net It is plausible that the chlorophenyl ring of this compound would engage in hydrophobic interactions with residues like Leu718, while the nitrile nitrogen or carbonyl oxygen could form hydrogen bonds with residues such as Gln725 or Arg766. nih.gov

Table 3: Potential Key Interacting Residues for Ligands in Target Binding Sites This table lists examples of key amino acid residues identified in docking studies of various ligands with the specified receptors.

| Target Receptor | Key Interacting Residues (Examples) | Types of Interaction |

| SARS-CoV-2 Main Proteinase (Mpro) | His41, Ser46, Gly143, Cys145, His163, His164, Glu166, Thr190 | Hydrogen Bonding, Hydrophobic Interactions, Covalent Bonding (with Cys145) nih.govresearchgate.net |

| Human Progesterone Receptor (PR) | Leu718, Gln725, Arg766, Phe778, Asn719, Met759, Tyr890 | Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent molecules.

To develop a QSAR model for this compound and its analogues, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., inhibitory concentration against a specific target) is required. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like neural networks, are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. mdpi.comnih.gov For example, a QSAR study on 2-phenylacrylonitriles against breast cancer cells successfully created a predictive model using seven molecular descriptors. nih.gov A similar approach could be applied to a series of 4-oxo-butanenitrile derivatives to predict their activity against targets like Mpro or PR, thereby accelerating the discovery of new potential therapeutic agents.

Table 4: Common Molecular Descriptors Used in QSAR Modeling This table provides examples of descriptor categories and specific descriptors used to build QSAR models.

| Descriptor Category | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atom connectivity and molecular branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Hydrophobicity, polarizability, and transport properties. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic structure and reactivity. |

Reaction Mechanism Simulations and Transition State Analysis

The synthesis of this compound can be theoretically approached through several synthetic routes, with the most prominent being the Friedel-Crafts acylation of chlorobenzene (B131634) followed by subsequent modifications, or via a Michael addition pathway. Computational chemistry, particularly through Density Functional Theory (DFT), provides significant insights into the energetics and mechanisms of these reaction pathways. By simulating reaction coordinates and analyzing transition states, researchers can predict the feasibility of a synthetic step, understand catalyst behavior, and rationalize product distributions.

Friedel-Crafts Acylation Pathway

A primary route for synthesizing the backbone of this compound involves the Friedel-Crafts acylation of chlorobenzene with a four-carbon acylating agent, such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Computational studies on analogous Friedel-Crafts acylation reactions provide a detailed picture of the mechanism, which is generally applicable here. researchgate.netstackexchange.comstackexchange.com

The reaction proceeds through several key steps, each with its own energy profile and transition states:

Electrophilic Attack and Formation of the Wheland Intermediate: The acylium ion is then attacked by the electron-rich aromatic ring of chlorobenzene. Due to the ortho-, para-directing nature of the chlorine substituent (despite its deactivating effect), the attack preferentially occurs at the para position to yield the desired precursor structure. This step proceeds through a high-energy transition state to form a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. researchgate.net Computational analyses of similar reactions have focused on the stability of this intermediate to explain product ratios. researchgate.net

Deprotonation and Rearomatization: A weak base, often the [AlCl₃OH]⁻ complex formed during the reaction, abstracts a proton from the Wheland intermediate, leading to the restoration of the aromatic ring and formation of the final ketone product. stackexchange.com

Table 1: Calculated Activation Energies for Key Steps in Analogous Friedel-Crafts Acylation Reactions This table presents data from computational studies on similar reactions to illustrate the energetic landscape of the Friedel-Crafts acylation process.

| Reaction Step | Reactants | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Acylium Ion Formation | Benzoyl Chloride | Al₂Cl₆ | oB97X-D/6-311+G(d,p) | Rate-determining | researchgate.net |

| C-C Bond Formation | Benzene + Benzoyl Chloride | Al₂Cl₆ | oB97X-D/6-311+G(d,p) | Not rate-determining | researchgate.net |

Note: The stability of the Wheland intermediate is given as the relative energy of the complex.

Michael Addition Pathway

An alternative synthetic approach could involve a Michael addition reaction. This pathway might start with an α,β-unsaturated precursor, such as a derivative of 4-chloro-cinnamic acid, which could then react with a nucleophilic cyanide source. Computational studies of Michael additions, particularly the addition of nucleophiles to activated alkenes, have elucidated the mechanistic details of the carbon-carbon bond-forming step. rsc.orgresearchgate.net

The mechanism for a base-catalyzed thiol-Michael reaction, which shares features with a cyanide addition, generally involves: nih.gov

Generation of the Nucleophile: A base abstracts a proton to generate the active nucleophile (e.g., a thiolate anion or, in this case, a cyanide ion).

Nucleophilic Attack: The nucleophile attacks the β-carbon of the α,β-unsaturated system. This is typically the rate-determining step and involves a specific transition state geometry where the new C-C bond is partially formed. rsc.org

Protonation: The resulting enolate intermediate is protonated to yield the final product.

DFT calculations have been extensively used to analyze the transition states of Michael additions. These studies often reveal that the reaction can proceed through a concerted or stepwise mechanism, and that the activation barrier is highly dependent on the nature of the Michael acceptor, the nucleophile, and the catalyst. researchgate.net For instance, studies on the addition of methanethiol (B179389) to various Michael acceptors have provided a comprehensive computational framework for predicting reactivity. acs.org

Table 2: Computational Findings for Analogous Michael Addition Reactions This table summarizes findings from computational analyses of Michael addition reactions, providing insights applicable to the synthesis of this compound via this route.

| Reaction | Key Finding | Computational Method | Significance | Reference |

|---|---|---|---|---|

| Diethyl malonate to trans-β-nitrostyrene | C-C bond formation is the rate-determining step. | DFT | Confirms the key barrier in the catalytic cycle. | rsc.org |

| Methanethiol to N-methylmaleimide | Reaction is highly exothermic (ΔE ≈ -29 kcal/mol). | M06-2X/6-311+G(d,p) | Predicts thermodynamic favorability. | acs.org |

Biological and Medicinal Chemistry Research on 4 4 Chlorophenyl 4 Oxobutanenitrile Derivatives

Anticancer Activity Studies

Derivatives incorporating the 4-chlorophenyl moiety have been a focal point of anticancer research. Scientists have synthesized and evaluated numerous related compounds, demonstrating their efficacy in inhibiting cancer cell growth through various mechanisms, including the induction of programmed cell death and the disruption of critical cellular signaling pathways.

Induction of Apoptosis in Cancer Cell Lines (e.g., HeLa Cells)

A key mechanism by which derivatives of 4-(4-chlorophenyl)-4-oxobutanenitrile exert their anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. Studies on human cervical cancer (HeLa) cells have shown that certain related compounds can trigger apoptotic features such as nuclear shrinkage and chromatin condensation. nih.gov The process is often mediated through the mitochondrial pathway, which involves regulating the expression of key proteins. nih.gov

Research has demonstrated that these compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins from the B-cell lymphoma-2 (Bcl-2) family, such as Bax and Bcl-2, and activate caspase proteins, which are crucial executioners of the apoptotic process. nih.gov Furthermore, some compounds have been found to induce a decrease in the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway. nih.gov The cytotoxic activity, often measured by the half-maximal inhibitory concentration (IC50), indicates the potency of these compounds. For instance, various compounds have shown significant cytotoxicity against HeLa cells. nih.govbiomedpharmajournal.org

| Compound Type | Cell Line | Reported IC50 Value (µM) | Source |

|---|---|---|---|

| Glycyrrhetic acid derivative 3a | HeLa | 11.4 ± 0.2 | nih.gov |

| Myricetin | HeLa | ~48.2 (converted from 22.70 µg/mL) | biomedpharmajournal.org |

| Cisplatin | HeLa | ~96.5 (converted from 28.96 µg/mL) | biomedpharmajournal.org |

Modulation of Cellular Signaling Pathways

The anticancer activity of 4-chlorophenyl derivatives is also attributed to their ability to modulate crucial cellular signaling pathways that are often dysregulated in cancer. frontiersin.org Aberrant signaling can lead to uncontrolled cell proliferation, survival, and metastasis. frontiersin.org

Research has identified that pyrazole (B372694) derivatives containing an N-(4-chlorophenyl) substituent can act as kinase inhibitors, specifically targeting the AKT2/PKBβ signaling pathway. nih.gov The AKT pathway is a major oncogenic route in cancers like glioma, and its inhibition can suppress tumor growth. nih.gov Similarly, other derivatives with a 4-chlorophenyl group have been designed to simultaneously inhibit two critical pathways in breast cancer: the PI3K/Akt/mTOR and Hedgehog (Hh) signalings. researchgate.net By blocking the phosphorylation of key proteins like Akt and S6K and reducing the expression of transcription factors like Gli1, these compounds can effectively induce apoptosis and inhibit the migration of aggressive triple-negative breast cancer cells. researchgate.net

| Derivative Class | Target Pathway | Cancer Type | Reported Effect | Source |

|---|---|---|---|---|

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | AKT2/PKBβ | Glioblastoma | Inhibition of 3D neurosphere formation | nih.gov |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea | PI3K/Akt/mTOR & Hedgehog (Hh) | Breast Cancer | Inhibition of cell migration and induction of apoptosis | researchgate.net |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione | NF-κB | Breast Cancer (MCF-7) | Anti-proliferative activity | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Cytotoxicity

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of these compounds. By systematically modifying the chemical structure, researchers can identify the key features responsible for cytotoxicity. mdpi.com For arylpropyl sulfonamide analogues, 3D-QSAR analysis has shown that the stereochemistry (specifically a 1R, 2R configuration) and the presence of long alkyl chains are important for cytotoxic activity against prostate cancer and leukemia cell lines. researchgate.net

These studies suggest that introducing small hydrophobic groups on the phenyl ring can enhance biological activity. researchgate.net The electronic properties of substituents also play a significant role; electron-withdrawing groups like cyanophenyl can lead to higher inhibitory activity compared to electron-donating groups such as methoxyphenyl. nih.gov This systematic approach allows for the rational design of new derivatives with improved efficacy. rsc.org

| Compound | Modification | IC50 in PC-3 Cells (µM) | IC50 in HL-60 Cells (µM) | Source |

|---|---|---|---|---|

| Compound 4 | Arylpropyl sulfonamide analogue | 31.6 | 32.8 | researchgate.net |

| Compound 9 | Arylpropyl sulfonamide analogue | 34.2 | 27.5 | researchgate.net |

| Compound 13 | Arylpropyl sulfonamide analogue | 32.8 | 29.5 | researchgate.net |

| Compound 15 | Arylpropyl sulfonamide analogue | 29.2 | 20.7 | researchgate.net |

Antiviral Activity Investigations

In addition to their anticancer properties, derivatives of this compound have emerged as promising antiviral agents. Research has particularly accelerated in response to global viral threats, focusing on the inhibition of essential viral enzymes.

Inhibition of Viral Enzymes (e.g., SARS Coronavirus Main Proteinase)

The main protease (Mpro or 3CLpro) of the SARS coronavirus is an essential enzyme for viral replication, making it a prime target for antiviral drugs. mdpi.comproteopedia.org The nitrile group in derivatives of this compound is of particular interest. Nitrile-based compounds can act as "warheads," forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby inactivating the enzyme. mdpi.comresearchgate.net

This mechanism has been a cornerstone in the development of potent inhibitors. For example, Pfizer's development of Nirmatrelvir, an oral COVID-19 therapeutic, was informed by earlier research on nitrile-based peptidomimetics that showed broad inhibition of human coronavirus Mpro. mdpi.com Various non-covalent and nonpeptidic inhibitors have also been developed, showing significant inhibitory activity against the SARS-CoV-2 Mpro with IC50 values in the nanomolar range. mdpi.com

| Compound Type | Target | Reported Activity | Value | Source |

|---|---|---|---|---|

| Non-covalent, nonpeptidic inhibitor | SARS-CoV-2 Mpro | IC50 | 0.013 µM | mdpi.com |

| Non-covalent, nonpeptidic inhibitor | Antiviral Activity (in vitro) | EC50 | 0.37 µM | mdpi.com |

| Nirmatrelvir (nitrile-based) | SARS-CoV Mpro | Ki | ~3.5 nM | mdpi.com |

| GC373 (peptidomimetic) | SARS-CoV-2 3CLpro | IC50 | nanomolar range | nih.gov |

Broad-Spectrum Antiviral Potential

The development of broad-spectrum antiviral agents (BSAAs) is a critical goal in preparing for future viral outbreaks. mdpi.commdpi.com BSAAs are designed to be effective against multiple viruses, often by targeting conserved viral components or host-cell pathways essential for viral replication. mdpi.comnih.gov

The demonstrated efficacy of nitrile-based compounds against the main proteases of several human coronaviruses suggests their potential as broad-spectrum anti-coronaviral agents. mdpi.com The high degree of conservation of the Mpro enzyme across different coronaviruses makes it an ideal target for such a strategy. proteopedia.org By inhibiting this crucial, conserved enzyme, a single compound could potentially treat infections caused by various related viruses, highlighting the therapeutic promise of this compound derivatives in virology. mdpi.commdpi.com

Agrochemical Research Applications

The structural motif of a 4-chlorophenyl group, a key feature of this compound, is prevalent in a variety of agrochemically active molecules. Researchers have leveraged this feature to design and synthesize novel derivatives with potential applications in crop protection.

The 4-chlorophenyl moiety is a critical component in the development of certain classes of pesticides. A prominent example is its incorporation into arylpyrrole insecticides like chlorfenapyr (B1668718). nih.gov Chlorfenapyr, which is chemically 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, demonstrates the successful use of the 2-(4-chlorophenyl)pyrrole structure in creating potent insecticides. nih.gov The development of such compounds often stems from modifying natural products, leading to synthetic derivatives with high biological activity and a broad insecticidal spectrum. nih.gov The discovery and commercial success of chlorfenapyr have established arylpyrroles containing a 4-chlorophenyl group as a significant area of research for new pesticidal agents. nih.gov

Research into related structures has also yielded compounds with nematicidal activity. A study on 1,2,4-oxadiazole (B8745197) derivatives containing amide fragments revealed that certain compounds exhibited activity against the nematode Meloidogyne incognita. mdpi.com

Derivatives incorporating the 4-(4-chlorophenyl) structure have been extensively evaluated for their fungicidal properties. A notable area of investigation involves 1,2,4-oxadiazole derivatives. In one study, a series of novel 1,2,4-oxadiazole derivatives with an amide substructure were synthesized and tested against various plant pathogenic fungi. mdpi.com One of the most effective compounds, F15 (N-(4-cyanophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxamide), showed excellent in-vitro activity against Sclerotinia sclerotiorum, with an EC₅₀ value of 2.9 μg/mL. mdpi.com This compound also demonstrated significant protective and curative effects on cole leaves infected with S. sclerotiorum in in-vivo tests. mdpi.com

Another study focused on 1,2,4-oxadiazole derivatives designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov Compounds 4f (5-(4-chlorophenyl)-3-(phenyl)-1,2,4-oxadiazole) and 4q (5-(4-chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole) displayed significant antifungal activities against a range of pathogens including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. nih.gov Notably, compound 4f was particularly effective against Exserohilum turcicum and Colletotrichum capsica, with EC₅₀ values of 29.14 μg/mL and 8.81 μg/mL, respectively. nih.gov Its activity against E. turcicum was found to be superior to the commercial fungicide carbendazim. nih.gov

Table 1: In Vitro Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target Fungus | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| F15 | Sclerotinia sclerotiorum | 2.9 | mdpi.com |

| 4f | Colletotrichum capsica | 8.81 | nih.gov |

| 4f | Exserohilum turcicum | 29.14 | nih.gov |

| 4q | Rhizoctonia solani | 12.68 | nih.gov |

Enzyme Interaction and Metabolic Pathway Studies

Understanding how these compounds interact with biological targets and how they are metabolized is crucial for their development. The 4-chlorophenyl group influences both the mechanism of action and the metabolic fate of the derivatives.

Arylpyrrole insecticides, which feature the 4-chlorophenyl group, function as mitochondrial oxidative phosphorylation uncouplers. nih.gov They disrupt the proton gradient across the mitochondrial membrane, which inhibits the synthesis of adenosine (B11128) triphosphate (ATP), leading to cell death. nih.gov For antifungal derivatives, such as the 1,2,4-oxadiazoles, the proposed mechanism involves the inhibition of the enzyme succinate dehydrogenase (SDH). nih.gov Molecular docking studies suggest that these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues like TYR58, TRP173, and SER39 within the enzyme's active site. nih.gov

The metabolic pathways of compounds containing a 4-chlorophenyl structure have been investigated. Studies on haloperidol, which has a 4-(4-chlorophenyl)-4-hydroxypiperidine metabolite, show that its metabolism involves processes such as oxidative N-dealkylation, carbonyl reduction, and glucuronidation, primarily mediated by cytochrome P450 enzymes (CYP2D6 and CYP3A4). researchgate.net Research on the metabolism of 4-chlorobiphenyl (B17849) (PCB3) in HepG2 cells identified several transformation pathways. nih.govresearchgate.net These include hydroxylation at various positions, followed by conjugation reactions such as sulfation and glucuronidation. nih.gov A central metabolite, 4′-chloro-3,4-dihydroxybiphenyl, can be formed, which is then rapidly methylated and subsequently undergoes sulfation or glucuronidation. nih.gov These studies suggest that derivatives of this compound would likely undergo similar metabolic transformations involving oxidation and conjugation.

Exploration of Other Pharmacological Activities (e.g., Antimicrobial)

Beyond agrochemical applications, derivatives containing the 4-(4-chlorophenyl) scaffold have been synthesized and screened for a range of other pharmacological activities, most notably as antimicrobial agents against human and animal pathogens.